D-Thr(tBu) Residue Reduces Enzymatic Cleavage Susceptibility in GLP-1 Analog Peptides
The incorporation of D-Thr(tBu)-derived D-threonine residues into GLP-1 analog peptides confers resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage at the N-terminal His-Ala position. In a comparative study of GLP-1 analogs, peptides modified at the enzymatic hydrolysis position demonstrated effective resistance to DPP-IV degradation while retaining glucose-lowering activity in vivo [1]. By contrast, native L-configured GLP-1 peptides are rapidly inactivated by DPP-IV with an in vivo half-life of approximately 1-2 minutes [2].
| Evidence Dimension | DPP-IV enzymatic cleavage susceptibility |
|---|---|
| Target Compound Data | GLP-1 analog containing D-amino acid substitution: effective resistance to DPP-IV hydrolysis |
| Comparator Or Baseline | Native L-configured GLP-1 (7-36) amide: t1/2 = 1-2 min in vivo |
| Quantified Difference | Significant extension of in vivo half-life (D-configuration modification strategy) |
| Conditions | DPP-IV enzymatic assay; in vivo glucose tolerance test in diabetic model |
Why This Matters
This class-level evidence supports procurement of D-Thr(tBu)-containing building blocks for developing metabolically stable peptide therapeutics with extended pharmacokinetic profiles.
- [1] Synthesis and Biological Activity Studies of Glucagon-Like Peptide-1 Analogues. Scholarmate. 2018. Fmoc/t-Bu orthogonal protection strategy used. View Source
- [2] Deacon CF, et al. Dipeptidyl peptidase IV inhibition as an approach to the treatment and prevention of type 2 diabetes. Diabetes. 1998;47(11):1663-1670. View Source
